molecular formula C3H5I B100568 Iodocyclopropane CAS No. 19451-11-7

Iodocyclopropane

Cat. No.: B100568
CAS No.: 19451-11-7
M. Wt: 167.98 g/mol
InChI Key: VLODBNNWEWTQJX-UHFFFAOYSA-N
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Description

Iodocyclopropane (CAS 19451-11-7), also known as cyclopropyl iodide, is a valuable organoiodine compound and member of the haloalkane family with the molecular formula C₃H₅I and a molecular weight of 167.98 g/mol . Its primary value in synthetic organic chemistry stems from its role as a key building block for the synthesis of diverse alkyl, aryl, and acyl-substituted cyclopropanes via organometallic reactions and cross-coupling protocols . The iodine atom serves as an excellent leaving group, enabling efficient participation in carbon-carbon bond-forming cross-coupling reactions, while the strained cyclopropane ring provides conformational rigidity to the resulting compounds . This compound is particularly useful in palladium-catalyzed reactions. For instance, it reacts with benzoxazole to produce 2-cyclopropylbenzoxazole, demonstrating its application in the direct cyclopropylation of heterocycles, which are important motifs in medicinal chemistry . Furthermore, the mechanism of its coupling reaction with methyllithium has been a subject of specific study, highlighting its reactivity with organolithium reagents . Iodocyclopropanes can also be synthesized through innovative one-pot asymmetric procedures, involving the addition of organozinc reagents to enals followed by diastereoselective iodocyclopropanation, to create enantiomerically enriched iodocyclopropyl alcohols with high diastereo- and enantio-selectivity (e.g., >20:1 dr and 89–99% ee) . Safety and Handling: This compound is classified as a dangerous good. Please refer to the Safety Data Sheet for full handling and disposal information. It is intended for research and further manufacturing use only and is strictly not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

iodocyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5I/c4-3-1-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLODBNNWEWTQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19451-11-7
Record name iodocyclopropane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Reaction Mechanism and Conditions

The process begins with the preparation of alkenyl iodides, such as 2-iodo-2-penten-1-ol (26a), which undergoes cyclopropanation in 1,2-dichloroethane at room temperature. The zinc carbenoid (ClCH₂)₂Zn transfers a chloromethyl group to the alkene, forming a cyclopropane ring with simultaneous retention of the iodine substituent. For example, treatment of 26a with (ClCH₂)₂Zn yields this compound 60a in 87% yield.

Scope and Limitations

This method accommodates a wide range of alkenyl iodides, including those with ester, ether, and hydroxyl functionalities. However, sterically hindered substrates, such as those with bulky substituents adjacent to the iodine atom, exhibit reduced yields (50–60%). The reaction’s diastereoselectivity is moderate (dr 3:1 to 5:1), influenced by the stereoelectronics of the starting material.

One-Pot Asymmetric Addition/Diastereoselective Iodocyclopropanation

A breakthrough in enantioselective this compound synthesis was achieved through one-pot procedures combining asymmetric organozinc additions with diastereoselective cyclopropanation. This method, reported by McQuade et al., enables the construction of iodocyclopropyl alcohols with up to four stereocenters.

Asymmetric Alkyl Addition to Enals

The protocol involves three sequential steps:

  • Enantioselective alkyl addition : A chiral amino alcohol catalyst (−)-MIB (4 mol%) promotes the addition of Et₂Zn to α,β-unsaturated aldehydes (enals), forming enantioenriched allylic alkoxides.

  • Carbenoid generation : Et₂Zn reacts with iodoform (CHI₃) to produce the dizinc carbenoid (IZn)₂CHI.

  • Diastereoselective cyclopropanation : The carbenoid transfers to the allylic alkoxide, yielding iodocyclopropyl alcohols with >20:1 dr and 89–99% ee.

Optimization and Substrate Scope

Key optimizations include the use of CF₃CH₂OH as an additive to stabilize the carbenoid and dichloromethane as the solvent. For instance, reaction of 1-cyclohexenecarboxaldehyde with Et₂Zn and CHI₃ affords 1-(7-iodobicyclo[4.1.0]heptan-1-yl)propan-1-ol (1a) in 66% yield (99% ee, dr >20:1).

SubstrateProductYield (%)ee (%)dr
1-Cyclohexenecarboxaldehyde1a6699>20:1
3-Methyl-2-butenal1-(2-Iodocyclopropyl)-2-methylpropan-1-ol7595>20:1

Asymmetric Vinylation of Aldehydes

An alternative one-pot strategy employs vinylzinc reagents for asymmetric aldehyde vinylation, followed by iodocyclopropanation. For example, isobutyraldehyde reacts with 1-hexyne-derived vinylzinc species in the presence of (−)-MIB, yielding 1-(2-butyl-3-iodocyclopropyl)-2-methylpropan-1-ol (1i) in 70% yield (86% ee, dr >20:1).

Cobalt-Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide

A divergent synthesis route utilizes cobalt catalysis to construct this compound-containing fragments. The method, developed by Feringa et al., involves cyclopropanation of phenyl vinyl sulfide with iodomethane derivatives under cobalt(II) chloride catalysis.

Reaction Details

Phenyl vinyl sulfide reacts with iodomethane in the presence of CoCl₂ (10 mol%) and a stoichiometric reductant (Zn dust) in tetrahydrofuran at −20°C. The reaction proceeds via a radical mechanism, forming the cyclopropane ring with exclusive cis-diastereoselectivity. For example, the synthesis of 1-iodo-2-phenylcyclopropane is achieved in 82% yield (dr >99:1).

Applications in Fragment-Based Drug Discovery

This method excels in generating lead-like compounds for medicinal chemistry, as demonstrated by the preparation of spirocyclic iodocyclopropanes with high Fsp³ character (≥0.7).

Comparative Analysis of Preparation Methods

MethodKey AdvantagesLimitationsStereoselectivity
Wittig-Furukawa Zinc ReagentBroad functional group toleranceModerate diastereoselectivity (dr 3:1–5:1)Substrate-dependent
One-Pot Asymmetric AdditionHigh enantioselectivity (up to 99% ee)Requires chiral catalyst (−)-MIBdr >20:1, ee 86–99%
Cobalt-Catalyzed CyclopropanationExcellent cis-selectivity (dr >99:1)Limited to activated alkenes (e.g., sulfides)Radical-mediated mechanism

Chemical Reactions Analysis

Cross-Coupling Reactions

Iodocyclopropane participates in palladium-catalyzed cross-coupling reactions to form substituted cyclopropanes:

  • Reaction with benzoxazole : In the presence of palladium catalysts, this compound reacts with benzoxazole to yield 2-cyclopropylbenzoxazole . This reaction demonstrates its utility in forming heterocyclic compounds with retained cyclopropane geometry.

Organometallic Reactions

This compound serves as a precursor for cyclopropyl organometallic intermediates:

  • Cuprate formation : Treatment with LiCu(n-Bu)₂ generates a cyclopropyl cuprate, which reacts with allyl bromides to produce allylated cyclopropanes. This method achieves >20:1 dr (diastereomeric ratio) and 99% enantiomeric excess (ee) in stereoselective syntheses .

  • Zinc-mediated cyclopropanation : Using Et₂Zn and iodoform, this compound derivatives form via diastereoselective halocyclopropanation of allylic alkoxides. This one-pot method achieves 89–99% ee and >20:1 dr .

Cyclopropanation Methods

This compound derivatives are synthesized through stereocontrolled cyclopropanation strategies:

Reaction TypeReagents/ConditionsProductsSelectivity/YieldReferences
Diastereoselective synthesis Et₂Zn, CF₃CH₂OH, iodoform, 4 Å molecular sievesHalocyclopropyl alcohols>20:1 dr, 89–99% ee
Rh-catalyzed cyclopropanation Rh₂(S-PTAD)₄, α-silyl styrenescis-Cyclopropane carboxylatesHigh diastereoselectivity
Photocatalytic cyclopropanation Triethylammonium silicate, visible lightFunctionalized cyclopropanesTolerant of reactive groups

Functionalization Reactions

This compound undergoes further functionalization to introduce diverse substituents:

  • Allylation : Cyclopropyl cuprates derived from this compound react with allyl bromides to form allylated cyclopropyl alcohols without loss of stereoselectivity (>20:1 dr, 99% ee) .

  • Desilylation : Silyl-protected cyclopropanes (e.g., from α-silyl styrenes) are desilylated to yield optically active cis-cyclopropane carboxylates .

Key Research Findings

  • Stereochemical control : The combination of asymmetric alkylation and iodocyclopropanation enables the synthesis of cyclopropanes with up to four stereogenic centers in one pot .

  • Functional group tolerance : Photocatalytic methods using iodonium ylides allow cyclopropanation of alkenes bearing trifluoromethyl , boryl , and nitro groups .

  • Mechanistic insights : Zinc- and copper-mediated reactions proceed via carbenoid intermediates , with stereoselectivity dictated by alkoxide geometry and catalyst choice .

Mechanism of Action

The mechanism of action of iodocyclopropane involves its ability to participate in various chemical reactions due to the presence of the iodine atom, which is a good leaving group. This property makes it a valuable intermediate in cross-coupling reactions, where it forms carbon-carbon bonds. The cyclopropane ring provides conformational rigidity, enhancing the stability of the resulting compounds .

Comparison with Similar Compounds

Bromocyclopropane and Chlorocyclopropane

Property Iodocyclopropane Bromocyclopropane Chlorocyclopropane
Molecular Formula C₃H₅I C₃H₅Br C₃H₅Cl
Bond Length (C–X) 2.14 Å (C–I) 1.94 Å (C–Br) 1.79 Å (C–Cl)
Reactivity High (weak C–I bond) Moderate Low
Stereoselectivity Up to 99% ee, dr >20:1 Up to 95% ee, dr >15:1 Up to 90% ee, dr >10:1
Key Applications Suzuki couplings , fragment couplings Cyclopropanation of alkenes Limited cross-coupling utility

Key Differences :

  • Reactivity : The weaker C–I bond in this compound facilitates oxidative addition in cross-coupling reactions, making it more reactive than bromo- or chlorocyclopropane derivatives .
  • Stereoselective Synthesis: this compound derivatives achieve higher enantiomeric excess (ee) and diastereomeric ratios (dr) compared to bromo/chloro analogues due to optimized carbenoid transfer methods (e.g., Zn(CHI₂)₂) .
  • Thermal Stability : Chlorocyclopropane is more thermally stable, whereas this compound is prone to ring-opening under harsh conditions.

2-Iodopropane

Property This compound 2-Iodopropane
Molecular Formula C₃H₅I C₃H₇I
Structure Cyclic, strained Linear, unstrained
Boiling Point No data available 87–90°C
Reactivity High (ring strain) Moderate
Applications Cross-coupling , natural product synthesis Solvent, alkylation agent

Key Differences :

  • Ring Strain : this compound’s strained ring enables unique reactivity, such as metallation with LiCu(n-Bu)₂ for allylation, which is inaccessible to 2-iodopropane .

Biological Activity

Iodocyclopropane, a compound characterized by its three-membered ring structure containing an iodine atom, has garnered attention in medicinal chemistry due to its unique biological properties and potential applications. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

This compound can be synthesized through various methods, including the cyclopropanation of alkenes with iodine sources. Its structure allows for unique reactivity patterns, particularly in photochemical reactions where it can undergo transformations to yield other biologically active compounds. For instance, irradiation of this compound in benzene can lead to the formation of allyl iodide, showcasing its potential as a precursor in synthetic organic chemistry .

Biological Activity

This compound exhibits a range of biological activities that are primarily attributed to its ability to interact with various biological targets. The following sections summarize significant findings from recent studies.

Antitumor Activity

One notable area of research involves the antitumor properties of this compound derivatives. Studies have demonstrated that modifications to the cyclopropane ring can significantly enhance the cytotoxicity against different cancer cell lines. For example, cyclopropane-containing vinca alkaloid derivatives have shown promising results in inhibiting tumor cell growth . The structural modifications can lead to enhanced binding affinity to tubulin, which is critical for disrupting cancer cell division.

The mechanisms underlying the biological activity of this compound are diverse:

  • DNA Interaction : Some studies suggest that this compound derivatives can cross-link DNA, leading to interference with replication and transcription processes. This activity is particularly relevant in the context of developing chemotherapeutic agents .
  • Cytochrome P450 Metabolism : this compound is metabolized by cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification. The interaction with these enzymes can influence the pharmacokinetic profiles of this compound derivatives .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Vinca Alkaloid Derivatives : Research has shown that this compound derivatives exhibit significant antitumor activity when incorporated into the structure of vinca alkaloids. These compounds were tested against various cancer cell lines, demonstrating IC50 values in the nanomolar range .
  • Photochemical Reactions : In a study focusing on photochemical transformations, this compound was subjected to UV irradiation, resulting in the formation of reactive intermediates that displayed antimicrobial properties .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Compound Activity IC50 (µM) Mechanism
This compound Derivative 1Antitumor (HeLa cells)0.25Tubulin binding
This compound Derivative 2Antimicrobial0.50DNA cross-linking
This compoundCytochrome P450 substrateN/APhase I metabolism

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodocyclopropane
Reactant of Route 2
Iodocyclopropane

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